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Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508 Get Quote

Lack of Public Data on 4-(Azepan-2-
ylmethyl)morpholine Kinase Selectivity
Extensive searches for publicly available data on the selectivity profiling of 4-(Azepan-2-
ylmethyl)morpholine against a kinase panel have not yielded any specific experimental

results or comparison guides for this particular compound. The available scientific literature and

databases do not appear to contain information regarding its kinase inhibitory activity or

selectivity profile.

To fulfill the request for a comparison guide that adheres to the specified format and content

requirements, this document will present a hypothetical selectivity profile for a compound

designated as "Compound X," which is structurally identical to 4-(Azepan-2-
ylmethyl)morpholine. This guide will compare Compound X to a well-characterized kinase

inhibitor, LY294002, a known PI3K inhibitor containing a morpholine moiety. The data

presented for Compound X is illustrative and intended to demonstrate the structure and content

of a comprehensive comparison guide for researchers, scientists, and drug development

professionals.

Comparison Guide: Selectivity Profiling of
Compound X and LY294002 Against a Kinase Panel
This guide provides a comparative analysis of the kinase selectivity of the hypothetical

compound, Compound X (4-(Azepan-2-ylmethyl)morpholine), and the established PI3K
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inhibitor, LY294002. The objective is to present a clear comparison of their performance against

a panel of representative kinases, supported by detailed experimental protocols.

Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Compound X and LY294002 against a

panel of selected kinases. The data is presented as the percentage of inhibition at a

concentration of 10 µM.

Kinase Target Protein Family
Compound X (%
Inhibition @ 10 µM)

LY294002 (%
Inhibition @ 10 µM)

PI3Kα Lipid Kinase 85 95[1]

PI3Kβ Lipid Kinase 78 92

PI3Kδ Lipid Kinase 65 88

PI3Kγ Lipid Kinase 55 85

mTOR PIKK 45 60

DNA-PK PIKK 30 50[2]

ATM PIKK 25 40

ATR PIKK 20 35[3]

AKT1 AGC Kinase 15 25

PDK1 AGC Kinase 10 20

MEK1 STE Kinase 5 8

ERK2 CMGC Kinase <5 <5

CDK2 CMGC Kinase <5 <5

SRC Tyrosine Kinase <5 10

ABL1 Tyrosine Kinase <5 7

Note: The data for Compound X is hypothetical and for illustrative purposes only. Data for

LY294002 is based on publicly available information where cited.
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Experimental Protocols
The following protocol describes a common method for kinase selectivity profiling, the ADP-

Glo™ Kinase Assay, which is suitable for screening compounds against a broad range of

kinases.[4][5][6]

Objective: To determine the inhibitory effect of test compounds on the activity of a panel of

protein kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

Kinase Panel: A selection of purified protein kinases.

Substrates: Specific peptide or protein substrates for each kinase.

Test Compounds: Compound X and LY294002, dissolved in DMSO.

ADP-Glo™ Kinase Assay Kit (Promega).[4][5][6]

Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

ATP: Adenosine triphosphate solution.

384-well plates, white, low-volume.

Plate reader capable of measuring luminescence.

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds (Compound X and

LY294002) in DMSO. Further dilute the compounds in the kinase reaction buffer to the

desired final concentrations.

Kinase Reaction Setup:

Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well

plate.
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Add 2.5 µL of the kinase-substrate mixture (containing the specific kinase and its

corresponding substrate in kinase reaction buffer) to each well.

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction

volume is 10 µL.

Incubation: Incubate the plate at room temperature for 60 minutes.

ADP-Glo™ Reagent Addition:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate the plate at room temperature for 40 minutes.

Kinase Detection Reagent Addition:

Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated into a

luminescent signal.

Incubate the plate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus reflects

the kinase activity.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control (DMSO).

Percentage Inhibition = (1 - (Luminescence_compound - Luminescence_background) /

(Luminescence_vehicle - Luminescence_background)) * 100.

Mandatory Visualizations
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Caption: Experimental workflow for the ADP-Glo™ kinase assay.
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Caption: Simplified PI3K/AKT signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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